molecular formula C9H16N2O2 B14221723 2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)- CAS No. 831170-40-2

2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)-

Katalognummer: B14221723
CAS-Nummer: 831170-40-2
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: WOCPMOAXPIKCHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)- is an organic compound with a complex structure that includes a pyrrolidinone ring and a morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)- typically involves the reaction of 1-methyl-2-pyrrolidinone with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are usually carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.

    Biology: It is used in the study of biological systems and processes, including enzyme reactions and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-2-pyrrolidone: A similar compound with a pyrrolidinone ring but without the morpholine ring.

    N-Methyl-α-pyrrolidinone: Another similar compound with slight structural differences.

Uniqueness

2-Pyrrolidinone, 1-methyl-5-(4-morpholinyl)- is unique due to its dual ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

831170-40-2

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

1-methyl-5-morpholin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O2/c1-10-8(2-3-9(10)12)11-4-6-13-7-5-11/h8H,2-7H2,1H3

InChI-Schlüssel

WOCPMOAXPIKCHY-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CCC1=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.